Granisetron - 109889-09-0

Granisetron

Catalog Number: EVT-315427
CAS Number: 109889-09-0
Molecular Formula: C18H24N4O
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Granisetron hydrochloride is a selective 5-hydroxytryptamine-3 receptor (5-HT3) antagonist. [] It is classified as a serotonin antagonist and plays a crucial role in scientific research, particularly in studies related to nausea and vomiting induced by various factors such as chemotherapy, radiotherapy, and surgery. [, , ] Notably, granisetron hydrochloride is also investigated for its potential role in alleviating pain associated with intravenous injections. [] Research exploring the use of granisetron hydrochloride extends to understanding its interactions with other drugs, especially in the context of combination therapies. [, , ]

Future Directions
  • Optimizing dosing regimens: Further research can focus on defining the optimal dose of granisetron hydrochloride for different clinical scenarios, such as various types of surgery, chemotherapy regimens, and patient characteristics. This would help in maximizing efficacy while minimizing potential side effects. [, ]
  • Developing novel formulations: Research focusing on developing new formulations of granisetron hydrochloride, such as transdermal patches or sustained-release formulations, could offer more convenient and patient-friendly options for administration, potentially improving compliance and therapeutic outcomes. [, ]
  • Understanding the impact of patient-specific factors: Research investigating the influence of patient characteristics such as age, gender, genetic background, and comorbidities on the pharmacokinetics and pharmacodynamics of granisetron hydrochloride could help personalize treatment approaches and improve overall effectiveness. [, ]
  • Investigating combination therapies: Studies exploring the potential benefits and risks of combining granisetron hydrochloride with other antiemetic agents, such as dexamethasone or aprepitant, could lead to more effective antiemetic regimens for preventing chemotherapy-induced nausea and vomiting. [, , , ]

Ondansetron

Compound Description: Ondansetron, like Granisetron, is a potent and selective 5-HT3 receptor antagonist. [] It is widely used in clinical practice for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.

Relevance: Several studies directly compared the efficacy and safety of Ondansetron to Granisetron. While both drugs demonstrate comparable efficacy in managing CINV, patient preference often leans towards Granisetron, particularly in scenarios like 5-day fractionated chemotherapy. [, , ] This suggests subtle differences in pharmacodynamics or patient tolerance despite sharing the 5-HT3 receptor antagonism.

Ramosetron

Compound Description: Ramosetron is another potent and selective 5-HT3 receptor antagonist with a longer half-life than Granisetron and Ondansetron. [] This pharmacokinetic advantage potentially translates into prolonged antiemetic action.

Relevance: A head-to-head trial indicated that Ramosetron might be superior to Granisetron in preventing PONV after major gynecologic surgery, especially in the longer term (24-48 hours after anesthesia). [] This could be attributed to Ramosetron's extended half-life, although further research is needed to confirm this hypothesis and assess any potential trade-offs in efficacy or side effects.

Palonosetron

Compound Description: Palonosetron is a second-generation 5-HT3 receptor antagonist known for its high binding affinity and long duration of action. [] It effectively controls both acute and delayed nausea and vomiting associated with chemotherapy.

Relevance: In a study comparing Palonosetron to Granisetron for preventing PONV after laparoscopic abdominal surgery, Palonosetron showed superior efficacy in the longer term (24-48 hours). [] This finding aligns with Palonosetron's pharmacokinetic profile, emphasizing the importance of long-acting 5-HT3 receptor antagonists, particularly in postoperative settings.

Dexamethasone

Compound Description: Dexamethasone, a potent corticosteroid, possesses anti-inflammatory and antiemetic properties. [] Although its exact mechanism in preventing CINV remains unclear, it likely involves modulating pro-inflammatory pathways.

Relevance: While not structurally similar to Granisetron, Dexamethasone is frequently co-administered to enhance antiemetic effects. [, , , , ] Studies consistently reveal that the combination of Granisetron and Dexamethasone provides superior protection against CINV compared to either drug alone. [, , ] This highlights the potential for synergistic action between different antiemetic mechanisms.

Metoclopramide

Compound Description: Metoclopramide is a dopamine receptor antagonist with antiemetic properties. [] It acts primarily by blocking dopamine receptors in the chemoreceptor trigger zone of the brain.

Relevance: While Metoclopramide and Granisetron target different receptors, they are often compared for their antiemetic efficacy. [, ] Studies indicate that Granisetron might offer superior control of PONV, particularly in the acute phase. [] This emphasizes the importance of 5-HT3 receptor antagonism in managing immediate postoperative nausea and vomiting.

Source and Classification

Granisetron is synthesized from various chemical precursors and classified as a serotonin receptor antagonist. It belongs to the class of drugs known as antiemetics, specifically targeting the serotonergic system to inhibit the emetic response triggered by chemotherapy agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of granisetron involves multiple steps, often starting from simpler organic compounds. Two notable methods include:

  1. Mannich Reaction: This method begins with acetone dicarboxylic acid, which undergoes a Mannich reaction to form a pseudopomegranate rind base. This intermediate is then reacted with hydroxylamine to produce 3-high tropine ketoxime, which can be further reduced to yield granisetron .
  2. Single Solvent Process: An improved synthesis method utilizes methyl isobutyl ketone as a solvent in the presence of an organic base like triethylamine. This approach aims to enhance yield and purity while minimizing the use of toxic solvents .

Both methods emphasize mild reaction conditions and high yields, making them suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Granisetron's molecular formula is C18H24N4O and it has a molecular weight of 304.41 g/mol. The structure features an indazole ring system with a carboxamide functional group, contributing to its activity as a 5-HT3 receptor antagonist.

  • Chemical Structure:
    • The indazole moiety plays a crucial role in binding to the serotonin receptor.

Structural Formula

Granisetron C18H24N4O\text{Granisetron }\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

Granisetron can undergo various chemical reactions during its synthesis:

  1. Reduction Reactions: The conversion of ketoximes to amines involves catalytic reduction processes using agents like red aluminum or Raney nickel, which facilitate the formation of the desired amine products with high purity .
  2. Cyclization: The cyclization of methylated precursors leads to granisetron formation, where careful control of reaction time is critical to avoid demethylation impurities .

These reactions highlight the importance of precise conditions in achieving high yields and purities in granisetron synthesis.

Mechanism of Action

Process and Data

Granisetron exerts its antiemetic effects by selectively antagonizing the 5-hydroxytryptamine type 3 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, granisetron prevents the transmission of signals that induce nausea and vomiting.

  • Pharmacodynamics: Studies have shown that granisetron's efficacy is comparable to that of ondansetron for preventing chemotherapy-induced nausea and vomiting, indicating its effectiveness in clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Granisetron is typically found as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol but insoluble in organic solvents like hexane.

Chemical Properties

  • Stability: Granisetron exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The pKa value indicates its ionization state at physiological pH, influencing its pharmacokinetics.
Applications

Scientific Uses

Granisetron's primary application lies in oncology, where it is used to manage nausea and vomiting induced by chemotherapy regimens. Additionally, it has potential uses in postoperative settings to control nausea from anesthesia. Research continues into its broader applications within gastroenterology and other fields where nausea management is critical.

Introduction to Granisetron

Historical Development and Pharmacological Classification

Granisetron emerged from systematic pharmaceutical research conducted by scientists at Beecham Pharmaceuticals (later part of GlaxoSmithKline) around 1985. The compound was patented in 1985 and received its initial medical approval in the United Kingdom in 1991, followed by U.S. Food and Drug Administration (FDA) approval in 1994. This development timeline positioned granisetron as the second 5-HT₃ receptor antagonist introduced clinically, following ondansetron but preceding palonosetron. The World Health Organization has recognized its therapeutic importance by including it in the List of Essential Medicines, underscoring its clinical value in global healthcare systems [9].

Pharmacologically, granisetron is classified as a selective serotonin 5-HT₃ receptor antagonist. This classification distinguishes it from earlier anti-emetics that primarily targeted dopamine (D₂) or muscarinic receptors. Unlike these broader-spectrum agents, granisetron exhibits remarkable receptor specificity, with negligible affinity for other serotonin receptor subtypes (5-HT₁, 5-HT₁A, 5-HT₁B/C, or 5-HT₂), adrenergic receptors (alpha₁-, alpha₂-, or beta-), dopamine D₂ receptors, histamine H₁ receptors, benzodiazepine receptors, picrotoxin receptors, or opioid receptors. This selective binding profile translates to targeted anti-emetic effects without the sedation, dysphoria, or extrapyramidal symptoms associated with earlier anti-emetic classes [1] [9].

The molecular rationale for granisetron's development stemmed from evolving understanding of chemotherapy-induced emesis. Research in the 1980s revealed that cytotoxic agents stimulate serotonin (5-HT) release from enterochromaffin cells in the small intestine. This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, triggering the vomiting reflex via the brainstem's vomiting center. By specifically blocking these peripheral and central 5-HT₃ receptors, granisetron interrupts this emetic pathway at a fundamental physiological level [1] [4].

Table 1: Pharmacological Classification of Granisetron

Classification ParameterGranisetron Characteristics
Therapeutic CategorySerotonin 5-HT₃ Receptor Antagonists
Primary MechanismCompetitive inhibition of 5-HT₃ receptors
Receptor SelectivityHigh affinity for 5-HT₃ receptors; negligible affinity for 5-HT₁, 5-HT₂, dopamine D₂, histamine H₁, adrenergic, opioid, or benzodiazepine receptors
Development TimelinePatented 1985; UK approval 1991; FDA approval 1994
Essential Medicine StatusWHO List of Essential Medicines

Structural and Molecular Characteristics

Granisetron possesses a defined molecular architecture essential for its pharmacological activity. Its chemical designation is endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide, with a molecular formula of C₁₈H₂₄N₄O and a molecular weight of 312.42 g/mol for the free base. The hydrochloride salt form (C₁₈H₂₄N₄O·HCl), commonly used in pharmaceutical preparations, has a molecular weight of 348.87 g/mol. The compound features a bicyclic tropane moiety connected via an amide linkage to an indazole ring system, creating a specific three-dimensional configuration critical for receptor interaction [5] [9].

The stereochemical configuration of granisetron significantly influences its binding affinity. The molecule contains three chiral centers, with the pharmacologically active isomer exhibiting the (1R,3r,5S) configuration at the azabicyclic nonane ring. This specific stereochemistry enables optimal spatial orientation for interacting with the 5-HT₃ receptor's binding pocket. X-ray crystallographic studies reveal that the protonated nitrogen in the azabicyclic component forms a crucial ionic bond with a negatively charged residue (likely glutamate or aspartate) in the receptor's binding site, while the planar indazole ring engages in π-π stacking interactions with aromatic receptor residues [9].

Granisetron demonstrates exceptional binding affinity for 5-HT₃ receptors, with dissociation constants (Kd) in the low nanomolar range (approximately 1-2 nM). This high affinity translates to potent receptor blockade, as evidenced by in vitro studies showing half-maximal inhibitory concentration (IC₅₀) values of 0.24-3.5 nM for inhibition of serotonin-induced responses. The compound exhibits >10,000-fold selectivity for 5-HT₃ receptors over other serotonin receptor subtypes, explaining its targeted anti-emetic effects without broader neuropharmacological actions [1] [4] [6].

Table 2: Structural and Physicochemical Properties of Granisetron

PropertyCharacteristic
Chemical Nameendo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride
Molecular Formula (Free Base)C₁₈H₂₄N₄O
Molecular Weight (Free Base)312.42 g/mol
CAS Registry Number109889-09-0 (free base); 107007-99-8 (HCl)
pKa Value9.4
Active Stereochemistry(1R,3r,5S) configuration
Receptor Binding Affinity (Kd)1.35 nM for 5-HT₃ receptors
LogP (Octanol-Water Partition)2.6 (indicating moderate lipophilicity)

The pharmacokinetic profile of granisetron varies by administration route. Oral formulations exhibit approximately 60% bioavailability due to first-pass hepatic metabolism, reaching peak plasma concentrations (Cₘₐₓ) of 3.63 ng/mL (range: 0.27-9.14 ng/mL) after a 1 mg dose. Intravenous administration achieves immediate therapeutic levels. Plasma protein binding is approximately 65%, with distribution throughout bodily tissues. Granisetron undergoes hepatic biotransformation primarily via cytochrome P450 enzymes (CYP3A4), involving N-demethylation and aromatic ring oxidation followed by conjugation. The terminal elimination half-life ranges from 3-14 hours in adults, with approximately 11-12% of the administered dose excreted unchanged renally and 34-49% eliminated as metabolites in urine and feces [1] [4] [5].

Table 3: Pharmacokinetic Parameters of Granisetron

ParameterOral AdministrationIntravenous Administration
Bioavailability~60%100%
Peak Plasma Concentration (Cₘₐₓ)3.63 ng/mL (range 0.27-9.14) after 1 mg doseDose-dependent; 5.99 ng/mL (range 0.63-30.9) after 1 mg bid in cancer patients
Time to Cₘₐₓ (Tₘₐₓ)1-2 hoursImmediate
Protein Binding~65%~65%
Primary Metabolic PathwaysHepatic via CYP3A: N-demethylation, aromatic ring oxidation, conjugationIdentical to oral
Elimination Half-life6.23 hours (range 0.96-19.9) in healthy volunteers8.95 hours (cancer patients); 9-12 hours (post-surgical)
Renal Excretion of Unchanged Drug11-12%11-12%

Therapeutic Indications and Scope in Modern Medicine

Granisetron's primary therapeutic application is in chemotherapy-induced nausea and vomiting (CINV) prevention. Its efficacy spans both highly emetogenic chemotherapy (HEC) regimens, including cisplatin-based therapies (>50 mg/m²), and moderately emetogenic chemotherapy (MEC). Clinical trials demonstrate complete response rates (no vomiting, no rescue medication) of 52-81% in cisplatin-based chemotherapy when used as monotherapy. For anthracycline plus cyclophosphamide (AC) regimens, which are particularly emetogenic, granisetron forms an essential component of multimodal anti-emetic therapy. Current guidelines from the American Society of Clinical Oncology (ASCO) recommend combining granisetron with neurokinin-1 (NK₁) receptor antagonists (e.g., aprepitant or fosaprepitant) and dexamethasone for optimal CINV prevention in HEC. For MEC, guidelines recommend granisetron combined with dexamethasone, with consideration for adding NK₁ antagonists in selected high-risk patients [4] [7].

Beyond acute CINV, granisetron demonstrates efficacy in delayed-phase CINV (occurring 24-120 hours post-chemotherapy), though with reduced efficacy compared to its effects in acute-phase control. Extended-release formulations have been specifically developed to address this therapeutic gap. The subcutaneous extended-release formulation (Sustol®), approved by the FDA in 2016, utilizes a polymer-based delivery system providing granisetron release over five days. This formulation is indicated for prevention of both acute and delayed nausea and vomiting in patients receiving MEC or AC regimens, offering sustained therapeutic coverage throughout the critical delayed-phase window [4] [9].

Granisetron has established applications in radiation-induced nausea and vomiting (RINV), particularly for patients undergoing total body irradiation or fractionated abdominal radiation. Oral administration (2 mg once daily) within one hour before radiation significantly reduces emetic episodes. The transdermal patch formulation (Sancuso®), approved in 2008, provides continuous drug delivery for up to seven days, offering particular advantages for patients receiving fractionated radiotherapy regimens over multiple consecutive days. This formulation delivers granisetron at approximately 3.3 mg/24 hours, maintaining plasma concentrations within the therapeutic range throughout treatment [4] [8].

In postoperative settings, granisetron (1 mg IV) demonstrates efficacy in preventing and treating postoperative nausea and vomiting (PONV), especially in high-risk patients or procedures. Administered before anesthesia induction or during emergence, it significantly reduces PONV incidence compared to placebo. While comparable in efficacy to other 5-HT₃ antagonists for PONV prophylaxis, granisetron exhibits a distinctive pharmacokinetic profile with a longer half-life than ondansetron (approximately 9 hours versus 4 hours), potentially offering extended protection during the critical postoperative period [4] [7].

Emerging research explores expanded therapeutic applications. Preliminary studies indicate potential efficacy in gastroparesis management, particularly the transdermal formulation. Proposed mechanisms include 5-HT₃ receptor blockade on gastric afferent nerves and enteric neurons, potentially modulating gastric sensitivity and motility. Additional exploratory applications include cyclic vomiting syndrome and refractory nausea in advanced illnesses, though robust clinical trial data supporting these uses remains limited [4].

Table 4: Clinically Approved Formulations of Granisetron

FormulationBrand NamesAdministration RouteTherapeutic Advantages
Immediate-release InjectionGeneric, Kytril®IntravenousRapid onset; suitable for acute intervention during chemotherapy or postoperatively
Immediate-release TabletsGeneric, Kytril®OralConvenience; established efficacy in CINV and RINV
Transdermal PatchSancuso®TransdermalSustained 7-day delivery; avoids first-pass metabolism; beneficial for multi-day radiotherapy or chemotherapy
Extended-release InjectionSustol®Subcutaneous5-day sustained release; covers both acute and delayed CINV phases
Oral SolutionGenericOralAlternative for patients with swallowing difficulties

Properties

CAS Number

109889-09-0

Product Name

Granisetron

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1-(trideuteriomethyl)indazole-3-carboxamide

Molecular Formula

C18H24N4O

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i2D3

InChI Key

MFWNKCLOYSRHCJ-BMSJAHLVSA-N

SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Solubility

4.34e-01 g/L

Synonyms

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide
BRL 43694
BRL 43694A
BRL-43694
BRL-43694A
BRL43694
BRL43694A
Granisetron
Granisetron Hydrochloride
Granisetron Monohydrochloride
Hydrochloride, Granisetron
Kytril
Monohydrochloride, Granisetron

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.